molecular formula C10H13FN6O2S B2859260 ({[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine CAS No. 921061-95-2

({[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine

Cat. No.: B2859260
CAS No.: 921061-95-2
M. Wt: 300.31
InChI Key: SDVUGQSKAHFERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine is a chemical compound with the molecular formula C10H13FN6O2S This compound is characterized by the presence of a tetrazole ring, a fluorophenyl group, and a dimethylsulfamoylamino group

Biochemical Analysis

Biochemical Properties

5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole: plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, altering its conformation and activity.

Cellular Effects

The effects of 5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell function by affecting the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it can impact metabolic pathways, altering the flux of metabolites and the overall metabolic state of the cell.

Molecular Mechanism

At the molecular level, 5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, it can lead to changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm.

Metabolic Pathways

5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole: is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing their activity and the overall metabolic flux. This compound can affect the levels of specific metabolites, leading to changes in cellular metabolism. Its role in these pathways highlights its potential as a modulator of metabolic activity.

Transport and Distribution

Within cells and tissues, 5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s distribution within different cellular compartments and tissues, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of 5-[(Dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole plays a crucial role in its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization affects its function, as it may interact with specific biomolecules within these compartments, influencing their activity and the overall cellular response.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine typically involves the reaction of 4-fluorobenzylamine with dimethylsulfamoyl chloride to form an intermediate, which is then reacted with sodium azide to produce the final tetrazole compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

({[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted tetrazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

({[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-tetrazole: Lacks the dimethylsulfamoylamino and fluorophenyl groups, resulting in different chemical properties and applications.

    4-Fluorobenzylamine: Contains the fluorophenyl group but lacks the tetrazole ring and dimethylsulfamoylamino group.

    Dimethylsulfamoyl chloride: A precursor in the synthesis of the compound, lacking the tetrazole and fluorophenyl groups.

Uniqueness

({[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}sulfamoyl)dimethylamine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-[(dimethylsulfamoylamino)methyl]-1-(4-fluorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN6O2S/c1-16(2)20(18,19)12-7-10-13-14-15-17(10)9-5-3-8(11)4-6-9/h3-6,12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVUGQSKAHFERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1=NN=NN1C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.